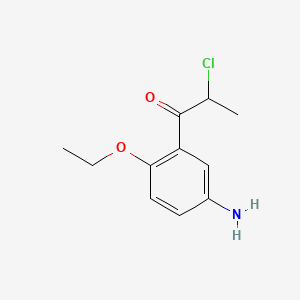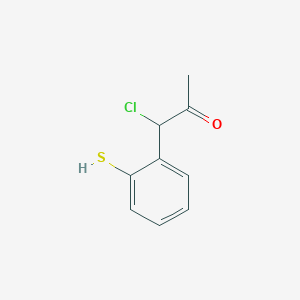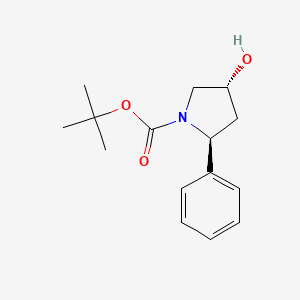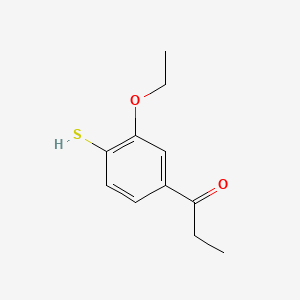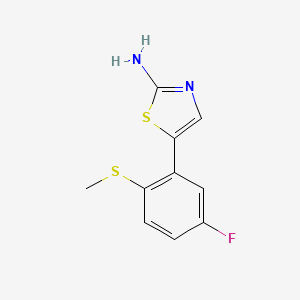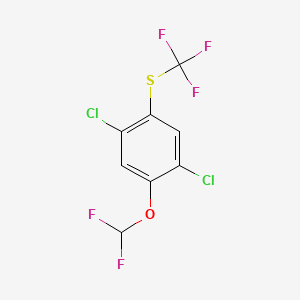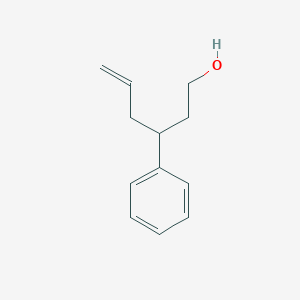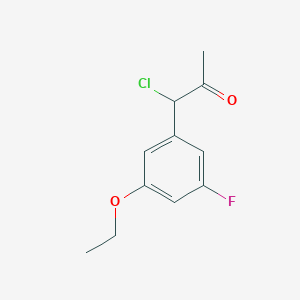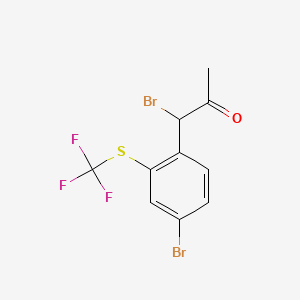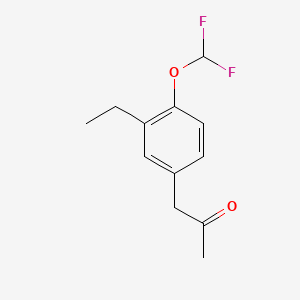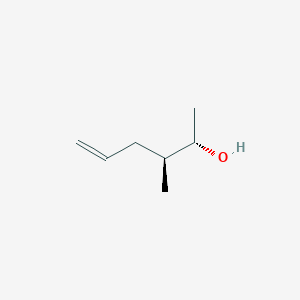
(2S,3S)-3-methylhex-5-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-3-methylhex-5-en-2-ol is an organic compound with a chiral center, making it an important molecule in stereochemistry. This compound is characterized by its unique structure, which includes a hydroxyl group (-OH) attached to a carbon chain with a double bond. The presence of chiral centers in the molecule makes it optically active, meaning it can rotate plane-polarized light.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-methylhex-5-en-2-ol can be achieved through various methods. One common approach involves the asymmetric reduction of a precursor compound using specific enzymes or catalysts. For instance, carbonyl reductase from Lactobacillus fermentum can catalyze the asymmetric reduction of 2-chloro-β-ketoester to form this compound . This method is environmentally friendly and suitable for industrial-scale production due to its high yield and stereoselectivity.
Industrial Production Methods
Industrial production of this compound often involves the use of engineered bacteria containing specific enzymes that facilitate the reduction process. The use of flow microreactor systems has also been explored for the efficient and sustainable synthesis of this compound . These methods are advantageous due to their scalability and the ability to produce high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S)-3-methylhex-5-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of alkyl halides or other substituted derivatives.
Aplicaciones Científicas De Investigación
(2S,3S)-3-methylhex-5-en-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (2S,3S)-3-methylhex-5-en-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the double bond play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
(2S,3R)-3-methylhex-5-en-2-ol: A diastereomer with different spatial arrangement of atoms.
(2R,3S)-3-methylhex-5-en-2-ol: Another diastereomer with distinct stereochemistry.
(2R,3R)-3-methylhex-5-en-2-ol: The enantiomer of (2S,3S)-3-methylhex-5-en-2-ol.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chiral centers make it valuable in asymmetric synthesis and as a model compound for studying stereochemical effects in chemical reactions .
Propiedades
Fórmula molecular |
C7H14O |
|---|---|
Peso molecular |
114.19 g/mol |
Nombre IUPAC |
(2S,3S)-3-methylhex-5-en-2-ol |
InChI |
InChI=1S/C7H14O/c1-4-5-6(2)7(3)8/h4,6-8H,1,5H2,2-3H3/t6-,7-/m0/s1 |
Clave InChI |
KSXVDBSINBXKGA-BQBZGAKWSA-N |
SMILES isomérico |
C[C@@H](CC=C)[C@H](C)O |
SMILES canónico |
CC(CC=C)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



